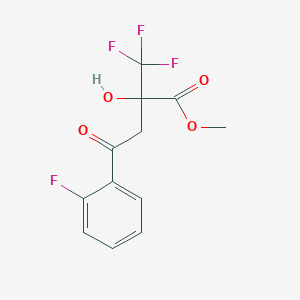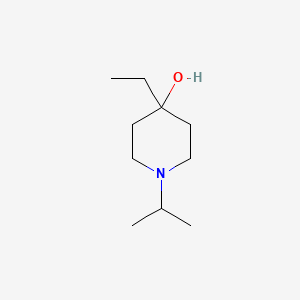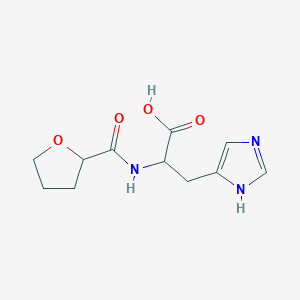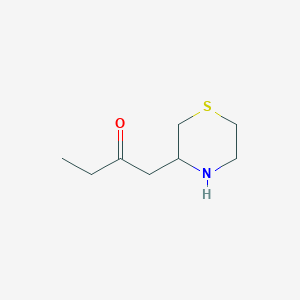
1-(Thiomorpholin-3-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiomorpholin-3-yl)butan-2-one is an organic compound with the molecular formula C₈H₁₅NOS It is a sulfur-containing heterocyclic compound, which means it has a ring structure that includes sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Thiomorpholin-3-yl)butan-2-one can be synthesized through a microwave-supported one-pot reaction. This method involves using a solid base catalyst, such as magnesium oxide (MgO), in an eco-friendly solvent like ethanol. The reaction time is significantly reduced to about one hour compared to conventional methods, which can take up to ten hours . The yield of the reaction ranges from 55% to 76%, depending on the specific derivatives being synthesized.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis and green chemistry principles suggests a move towards more sustainable and efficient production techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Thiomorpholin-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-(Thiomorpholin-3-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical intermediates and as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 1-(Thiomorpholin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors, enzymes, or other proteins, leading to a cascade of biochemical reactions. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
1-(Thiomorpholin-3-yl)butan-1-one: Another sulfur-containing heterocyclic compound with similar structural features.
3,3-Dimethyl-1-(thiomorpholin-4-yl)butan-1-one: A related compound with a different substitution pattern.
Uniqueness: 1-(Thiomorpholin-3-yl)butan-2-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms
Propriétés
Formule moléculaire |
C8H15NOS |
|---|---|
Poids moléculaire |
173.28 g/mol |
Nom IUPAC |
1-thiomorpholin-3-ylbutan-2-one |
InChI |
InChI=1S/C8H15NOS/c1-2-8(10)5-7-6-11-4-3-9-7/h7,9H,2-6H2,1H3 |
Clé InChI |
NTFMRTMMOJKCQR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC1CSCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


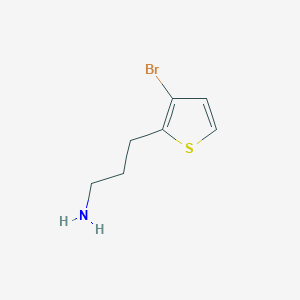
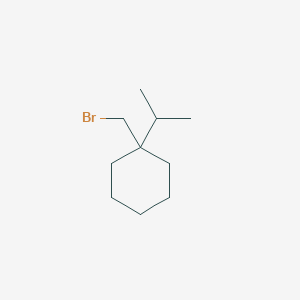
![2-[(2,6-Difluorophenyl)methyl]oxirane](/img/structure/B13184673.png)
![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
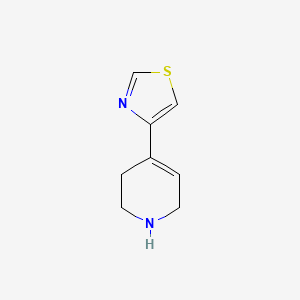
![3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13184696.png)
![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)

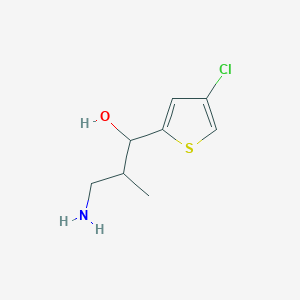
![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13184720.png)
